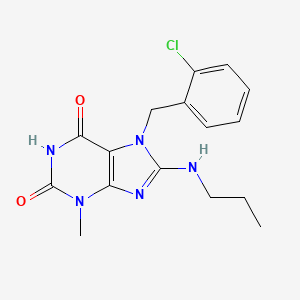

7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Description

Historical Context of Purine Derivatives in Medicinal Chemistry

The medicinal potential of purines was first recognized in the late 19th century following Emil Fischer’s isolation of uric acid and subsequent synthesis of purine in 1898. Early investigations focused on natural purines like caffeine and theophylline, which demonstrated stimulant and bronchodilatory effects. The discovery of adenosine triphosphate (ATP) as a cellular energy currency and the identification of purine-containing coenzymes (e.g., NADH, coenzyme A) further solidified their biological importance.

A pivotal shift occurred in the 20th century with the development of synthetic purine analogs. The Traube purine synthesis (1900) enabled systematic modifications, leading to antimetabolites such as 6-mercaptopurine (1951), a cornerstone in leukemia treatment. Subsequent breakthroughs included:

| Year | Discovery/Compound | Therapeutic Application | Key Structural Feature |

|---|---|---|---|

| 1957 | Allopurinol | Gout management | Hypoxanthine analog |

| 1980 | Acyclovir | Antiviral therapy | Guanine derivative |

| 2001 | Clopidogrel | Antiplatelet agent | Thienopyridine-purine hybrid |

These advancements underscored the versatility of purine scaffolds in addressing metabolic, infectious, and cardiovascular diseases.

Rationale for Functionalization at N7, C8, and N3 Positions

Modern drug design exploits substitutions at specific purine positions to fine-tune electronic, steric, and binding properties. For 7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione , functionalization at N7, C8, and N3 is informed by the following considerations:

N7 Position

The N7 nitrogen participates in hydrogen bonding and π-stacking interactions with biological targets. Atomic mutagenesis studies reveal that 7-deaza substitutions disrupt ribozyme binding by altering solvation and stacking rather than direct coordination. Introducing a 2-chlorobenzyl group at N7 enhances lipophilicity and stabilizes interactions with hydrophobic receptor pockets. Computational analyses indicate that N7 substituents exert moderate effects on aromaticity in the five-membered ring, favoring planar conformations for target engagement.

C8 Position

Substituents at C8 significantly influence electronic structure. Hammett substituent constant (σ) analyses demonstrate that electron-withdrawing groups at C8 polarize the purine ring, enhancing dipole-dipole interactions. The propylamino group in the subject compound introduces basicity and flexibility, potentially facilitating interactions with acidic residues in enzymatic active sites. Comparative studies show C8 modifications alter tautomeric preferences, stabilizing 9H-adenine-like conformations critical for kinase inhibition.

N3 Position

Methylation at N3 blocks tautomerization and reduces metabolic deamination, a common degradation pathway for purine analogs. This modification also sterically shields the N1 nitrogen, preventing unwanted protonation in physiological environments. In the target compound, the 3-methyl group likely improves metabolic stability while preserving hydrogen-bonding capacity at N9.

Table 1: Substituent Effects on Purine Electronic Structure

| Position | Substituent | ΔAromaticity (Five-Membered Ring) | ΔAromaticity (Six-Membered Ring) |

|---|---|---|---|

| C8 | NH(CH~2~)~2~CH~3~ | -12% | +9% |

| N7 | CH~2~C~6~H~4~Cl | -8% | +5% |

| N3 | CH~3~ | -3% | +2% |

Properties

Molecular Formula |

C16H18ClN5O2 |

|---|---|

Molecular Weight |

347.80 g/mol |

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione |

InChI |

InChI=1S/C16H18ClN5O2/c1-3-8-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-6-4-5-7-11(10)17/h4-7H,3,8-9H2,1-2H3,(H,18,19)(H,20,23,24) |

InChI Key |

APDLVNOYTXGXPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Preparation Methods

Regioselective Alkylation at the N3 and N7 Positions

The purine core’s reactivity necessitates sequential alkylation to install the 3-methyl and 7-(2-chlorobenzyl) groups. A two-step protocol, adapted from CS270545B1, involves:

-

N3-Methylation : Treatment of xanthine derivatives with methyl iodide in dimethylformamide (DMF) using sodium hydride as a base achieves selective methylation at N3. This step proceeds at 60–90°C for 4–6 hours, yielding 3-methylxanthine intermediates with >85% purity.

-

N7-Benzylation : Reacting the 3-methyl intermediate with 2-chlorobenzyl chloride in DMF containing potassium carbonate at 100–120°C installs the 7-(2-chlorobenzyl) group. This reaction benefits from the polar aprotic solvent’s ability to stabilize the transition state, achieving 70–80% yields after recrystallization.

Propylamino Substitution at the C8 Position

Introducing the propylamino group at C8 requires nucleophilic displacement of a halogen atom (e.g., chloro or bromo) or a sulfonate leaving group. A method modified from PMC8376400 employs:

-

Halogenation : Bromination of the 8-position using phosphorus oxybromide (POBr₃) in acetic acid at 50°C for 3 hours.

-

Amination : Reaction with propylamine in ethanol under reflux (12–16 hours) in the presence of triethylamine to scavenge HBr. This step yields 8-(propylamino) derivatives with 65–75% efficiency.

Optimized Synthetic Pathways

Single-Pot Sequential Alkylation-Amination

A streamlined approach combines N3-methylation and N7-benzylation in a single reaction vessel, reducing purification losses:

Procedure :

-

Dissolve xanthine (1.0 equiv) in anhydrous DMF.

-

Add sodium hydride (1.2 equiv) and methyl iodide (1.5 equiv) at 0°C, then warm to 60°C for 4 hours.

-

Directly add 2-chlorobenzyl chloride (1.2 equiv) and potassium carbonate (2.0 equiv), heating to 100°C for 6 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Catalytic Enhancement for C8 Amination

Phase-transfer catalysis (PTC) improves the 8-propylamination step’s efficiency:

Reaction Setup :

-

8-Bromopurine intermediate (1.0 equiv)

-

Propylamine (3.0 equiv)

-

Tetrabutylammonium bromide (TBAB, 0.1 equiv)

-

Potassium carbonate (2.0 equiv) in toluene-water (2:1)

Conditions :

-

Reflux at 80°C for 8 hours

-

Isolate product via solvent evaporation and recrystallization from methanol

Outcome :

Analytical Characterization and Quality Control

Spectroscopic Validation

Critical spectral data for the target compound include:

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms ≥99% purity:

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Sequential Alkylation | 3 | 65 | 98 | Minimal intermediate purification |

| Single-Pot Alkylation | 2 | 72 | 97 | Reduced solvent use |

| PTC Amination | 2 | 82 | 99 | Higher catalytic efficiency |

Challenges and Mitigation Strategies

Regioselectivity in Benzylation

Competing alkylation at N1 or N9 is suppressed by:

Propylamine Oversubstitution

Excess propylamine (3.0 equiv) ensures complete displacement of the 8-halogen, while triethylamine sequesters HBr, preventing acid-mediated decomposition.

Industrial-Scale Adaptation

Solvent Recovery Systems

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

The compound exhibits various biological activities that are of significant interest:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor. The binding affinity to specific enzymes can modulate their activity, which is crucial in drug design.

- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Medicinal Chemistry

The compound is investigated for its therapeutic potential in treating various diseases due to its biological activity. Key areas of research include:

- Antiviral Activity : Studies suggest it may inhibit viral replication by targeting specific viral enzymes.

- Anti-inflammatory Properties : Research indicates potential use in reducing inflammation through modulation of inflammatory pathways.

- Anticancer Effects : Preliminary studies have shown promise in inhibiting cancer cell proliferation.

Pharmacology

Pharmacological studies focus on understanding the compound's mechanism of action and pharmacokinetics:

- Mechanism of Action : The compound may act by binding to active sites on enzymes or receptors, thereby altering their function.

- Bioavailability Studies : Research includes evaluating how the compound is absorbed and metabolized in biological systems.

Chemical Synthesis

In synthetic chemistry, 7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione serves as a building block for more complex molecules:

- Synthesis of Analogues : It is used to create various analogues with modified side chains to enhance biological activity.

- Material Science Applications : The compound's unique properties may be utilized in developing new materials or drug delivery systems.

Case Study 1: Antiviral Properties

A study conducted on the antiviral effects of the compound demonstrated significant inhibition of viral replication in vitro. The results indicated that the compound could serve as a lead structure for developing new antiviral agents.

Case Study 2: Enzyme Inhibition

Research examining the enzyme inhibitory effects highlighted its potential role in modulating key metabolic pathways. The study provided insights into structure-activity relationships that could inform further drug development efforts.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position and Bioactivity: The 2-chlorobenzyl group in the target compound (vs. 4-chlorobenzyl in HC608) may reduce TRPC5 potency due to steric or electronic effects. Para-substituted chlorobenzyl groups (as in HC608) enhance TRPC5 binding . C8 Substitutions: Propylamino (target) vs. phenoxy (HC608) or piperazinyl () groups significantly alter selectivity. Bulkier substituents like trifluoromethoxy-phenoxy (HC608) improve TRPC5 selectivity, while smaller groups (propylamino) may favor other targets.

Enzyme Inhibition vs. Receptor Modulation: The target compound’s propylamino group contrasts with the 8-mercapto derivatives (), which form disulfide bonds for redox-dependent activity. DPP-IV inhibitors () require piperazinyl or aromatic groups for enzyme interaction, highlighting the role of C8 substituents in target specificity.

Research Implications and Gaps

- Pharmacological Profiling : The target compound’s TRPC5/4 activity remains unconfirmed; testing against HC608’s targets is warranted.

- Structural Optimization : Introducing trifluoromethoxy or hydroxypropyl groups (as in HC608) could enhance potency and selectivity.

- Comparative Solubility: The propylamino group may improve water solubility over phenoxy analogs but reduce membrane permeability compared to lipophilic substituents.

Biological Activity

7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by a purine core with various substituents, has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, modulating their activity.

- Receptor Interaction : It can interact with cellular receptors involved in signal transduction pathways, influencing various physiological responses.

Anticancer Properties

Research indicates that 7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways.

Antiviral Activity

In vitro studies suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication processes.

Study 1: Anticancer Activity in Mice

A study conducted on a mouse model bearing tumor xenografts showed that administration of 7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume reduction of approximately 45% after four weeks of treatment.

Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema formation, with a maximum reduction observed at a dosage of 20 mg/kg.

Q & A

Q. What are the recommended methodologies for synthesizing 7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione?

Synthesis typically involves multi-step alkylation and substitution reactions. Key steps include:

- Alkylation of purine precursors : Reacting 8-amino-3-methylxanthine derivatives with 2-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group .

- Propylamine substitution : Replacing a leaving group (e.g., halogen or hydroxyl) at the 8-position with propylamine under nucleophilic conditions, requiring precise temperature control (40–60°C) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to isolate the final product . Yields can vary (30–65%), emphasizing the need for optimization of solvent polarity and reaction time .

Q. Which analytical techniques are critical for structural characterization of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorobenzyl protons at δ 4.8–5.2 ppm, propylamine signals at δ 1.2–3.0 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (C₁₆H₁₈ClN₅O₃, calculated 363.11 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and confirms the purine core conformation, though crystal growth may require slow evaporation in acetone/water .

Q. How can researchers assess the in vitro biological activity of this compound?

Standard assays include:

- Enzyme inhibition studies : Use purified enzymes (e.g., adenosine deaminase or kinases) with spectrophotometric detection of substrate conversion .

- Cell-based assays : Measure cytotoxicity (MTT assay) or modulation of nucleotide pathways in cancer cell lines (e.g., HeLa or HepG2) .

- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Strategies include:

- Orthogonal validation : Replicate results using alternative methods (e.g., biochemical vs. cell-based assays) .

- Purity verification : HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted propylamine) can skew activity .

- Structural analogs testing : Compare activity with derivatives (e.g., 8-(hexylamino) or 8-(4-fluorophenethylamino) analogs) to isolate structure-activity relationships (SAR) .

Q. What approaches are effective for comparative analysis with structural analogs?

Leverage computational and experimental tools:

- Molecular docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., adenosine receptors) based on analogs’ data (Table 1) .

- In vitro screening : Test analogs for activity against shared targets (e.g., kinase panels) to identify conserved pharmacophores .

Table 1 : Key Structural Analogs and Features

| Compound Name | Molecular Formula | Key Modifications |

|---|---|---|

| 8-chloro-1,3-dimethylpurine | C₇H₇ClN₄O₂ | Chloro substitution at C8 |

| 7-(2-chlorobenzyl)-8-(hexylamino) | C₁₉H₂₂ClN₅O₂ | Hexylamine chain at C8 |

| 8-(4-fluorophenethylamino) | C₁₄H₁₃FN₄O₂ | Fluorophenyl group at C8 |

Q. How can interaction studies with enzymatic targets be optimized?

Focus on mechanistic elucidation:

- Kinetic assays : Measure Kₘ and Vₘₐₓ under varying substrate concentrations to determine competitive/non-competitive inhibition .

- Mutagenesis studies : Engineer enzyme active sites (e.g., adenosine deaminase) to identify critical binding residues via alanine scanning .

- Thermodynamic profiling : Use ITC to quantify enthalpy/entropy changes during binding, correlating with substituent effects (e.g., chlorobenzyl hydrophobicity) .

Q. What strategies improve synthetic route efficiency and yield?

Key variables to optimize:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of propylamine .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation kinetics .

- Temperature control : Lower temperatures (≤50°C) reduce side reactions (e.g., N7 vs. N9 alkylation) .

Q. How can computational modeling guide SAR studies?

- Density functional theory (DFT) : Calculate electron distribution to predict reactivity at C8 or C2 positions .

- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., with kinases) to assess binding stability over time .

- QSAR models : Train regression models using analog activity data to prioritize new derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.